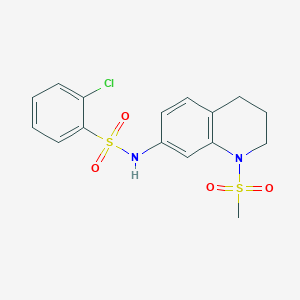

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

This compound features a tetrahydroquinoline core substituted at the 7-position with a 2-chlorobenzenesulfonamide group and a methanesulfonyl group at the 1-position. Its molecular formula is C₁₇H₁₆ClN₂O₄S₂ (calculated molecular weight: 409.91 g/mol).

Properties

IUPAC Name |

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-4-5-12-8-9-13(11-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUJHRLXLUBBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methylsulfonyl-3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chloro group.

Oxidation and Reduction: Various oxidized or reduced forms of the quinoline core.

Coupling Reactions: Biaryl compounds formed through the coupling process.

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the provided evidence:

Key Observations:

- Substituent Diversity : The target compound’s 2-chlorobenzenesulfonamide group distinguishes it from analogs with methoxy (G512-0338) or acetamide (BF22503) substituents. The chlorine atom may enhance lipophilicity and electron-withdrawing effects compared to methoxy groups .

Biological Activity

The compound 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic molecule that has attracted attention in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting detailed insights into its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , which is known for its presence in many biologically active molecules. The sulfonamide group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18ClN3O4S |

| Molecular Weight | 367.84 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Some proposed mechanisms include:

1. Enzyme Inhibition:

The compound may inhibit certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzyme classes that play roles in cellular metabolism.

2. Receptor Modulation:

It may act on various receptors, potentially modulating their activity. This could lead to alterations in physiological responses such as blood pressure regulation and neurotransmission.

Biological Activity Findings

Several studies have documented the biological effects of this compound and related sulfonamides:

Antimicrobial Activity:

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against a range of bacterial strains by inhibiting folate synthesis pathways.

Anticancer Potential:

Studies have suggested that tetrahydroquinoline derivatives possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cardiovascular Effects:

In isolated rat heart models, certain sulfonamide derivatives have been observed to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated potential in regulating vascular resistance by interacting with calcium channels .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. The results indicated that the tested compounds significantly inhibited bacterial growth at concentrations as low as 0.001 nM, showcasing their potential as effective antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that tetrahydroquinoline-based compounds could reduce cell viability significantly compared to control groups. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, further research is needed to elucidate its metabolic pathways and potential toxicological effects.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | To be determined |

| Metabolism | Liver (cytochrome P450 pathways) |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.